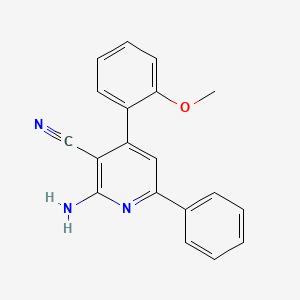

2-amino-4-(2-methoxyphenyl)-6-phenylnicotinonitrile

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical processes, typically starting from simpler aromatic compounds and building complexity through reactions such as nitration, halogenation, and condensation. The use of catalysts and specific reagents is crucial for directing the reactions towards the desired product with high yield and purity (A. Eşme, 2021).

Molecular Structure Analysis

X-ray diffraction (XRD) and computational methods like density functional theory (DFT) are employed to elucidate the molecular structure, revealing an orthorhombic crystallization pattern in some cases. The analysis of the molecule's geometry, including bond lengths, angles, and dihedral angles, provides insights into its three-dimensional conformation and electronic distribution, which are critical for understanding its chemical reactivity and interactions (A. Bakheit, H. Alkahtani, 2023).

Chemical Reactions and Properties

The compound exhibits various chemical reactions, including electrophilic and nucleophilic attacks, primarily at the nitrogen atom of the nitrile group and the hydrogen atoms of the amino group, respectively. The presence of functional groups such as nitrile and amino contributes to its reactivity towards different chemical agents, leading to a range of potential chemical transformations (A. Eşme, 2021).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystallinity, are influenced by the molecular structure and intermolecular interactions. Techniques like Hirshfeld surface analysis and two-dimensional fingerprint plots help in understanding these interactions within the crystal structure, which in turn affect the compound's physical state and solubility in various solvents (A. Bakheit, H. Alkahtani, 2023).

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

2-Amino-4-(2-methoxyphenyl)-6-phenylnicotinonitrile has been studied for its role as a corrosion inhibitor. In one study, its inhibitory effects on N80 steel corrosion in 15% HCl were examined. Techniques like electrochemical impedance spectroscopy (EIS), Tafel polarization, and scanning electron microscopy (SEM) were used to demonstrate its efficiency in protecting steel surfaces from corrosion (Ansari, Quraishi, & Singh, 2015).

Quantum Chemical Studies

The compound's characteristics have also been explored through quantum chemical studies. These studies support experimental results and help in understanding the molecular behavior of the compound in different scenarios. Such investigations are crucial for developing new materials with specific properties (Ansari, Quraishi, & Singh, 2015).

Spectroscopic Calculations and Molecular Docking

Spectroscopic techniques like nuclear magnetic resonance and Fourier transform infrared spectroscopy have been used to study this compound. These techniques help in elucidating the structure and properties of the compound. Additionally, molecular docking studies suggest that it may act as a potential anticancer agent (Eşme, 2021).

Synthesis of Pyranopyrazoles

2-Amino-4-(2-methoxyphenyl)-6-phenylnicotinonitrile has been utilized in the synthesis of pyranopyrazoles, which are important in various chemical reactions. The compound acts as a building block in the preparation of these heterocyclic compounds (Zolfigol et al., 2013).

Antimicrobial Activity

Several derivatives of this compound have been synthesized and tested for their antimicrobial activities. These studies are crucial for the development of new drugs and treatments against various microbial infections (Vyas et al., 2009).

Redox Properties

The redox properties of derivatives of 2-amino-4-(2-methoxyphenyl)-6-phenylnicotinonitrile have been explored. Understanding these properties is vital for applications in materials science, especially in the development of novel electronic and optical materials (Tsuji, Sasaki, & Yoshifuji, 1999).

Cytotoxicity Studies

Cytotoxicity studies have been conducted on some derivatives, providing valuable insights into their potential use in cancer research and therapy (Hassan, Hafez, & Osman, 2014).

Eigenschaften

IUPAC Name |

2-amino-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O/c1-23-18-10-6-5-9-14(18)15-11-17(13-7-3-2-4-8-13)22-19(21)16(15)12-20/h2-11H,1H3,(H2,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJLLFVNAYBRCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=NC(=C2C#N)N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5621799.png)

![3-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5621801.png)

![3-[(3R*,4S*)-1-{[(3,4-dimethylphenyl)amino]carbonyl}-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5621805.png)

![1-[4-(5-tert-butyl-1H-1,2,3-triazol-1-yl)phenyl]ethanone](/img/structure/B5621812.png)

![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidin-3-yl}acetamide](/img/structure/B5621820.png)

![(1S*,5R*)-3-[(1-allyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5621827.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(3-pyridinylmethyl)-3-pyrrolidinyl]-2-(2,4-dioxo-1-imidazolidinyl)acetamide dihydrochloride](/img/structure/B5621850.png)

![N'-{(3S*,4R*)-4-isopropyl-1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5621854.png)

![(1S*,5R*)-3-[1-(2-chlorophenyl)piperidin-4-yl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5621864.png)

![N-(7-methoxy-8-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)acetamide](/img/structure/B5621878.png)

![1-benzyl-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B5621884.png)

![[(3aS*,9bS*)-2-(1-phenyl-1H-tetrazol-5-yl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5621896.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[5-fluoro-4-(methylamino)-2-pyrimidinyl]-3-pyrrolidinyl}methanesulfonamide hydrochloride](/img/structure/B5621904.png)